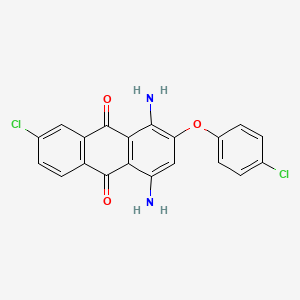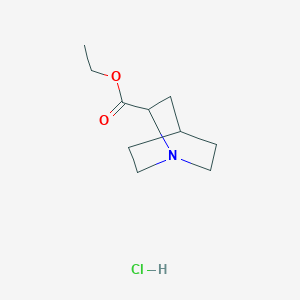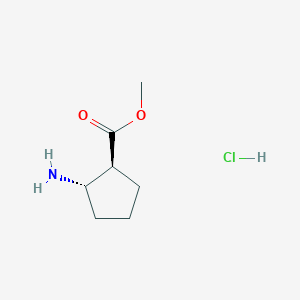
Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.64 g/mol . It is a hydrochloride salt form of a methyl ester derivative of 2-aminocyclopentanecarboxylic acid. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride typically involves the esterification of 2-aminocyclopentanecarboxylic acid with methanol in the presence of a suitable acid catalyst. The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their catalytic activity .
Comparación Con Compuestos Similares
Methyl 2-aminocyclopentanecarboxylate: A similar compound without the hydrochloride salt form.
Cyclopentolate: An anticholinergic compound used in ophthalmology.
Uniqueness: Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research applications compared to its analogs .
Propiedades
Fórmula molecular |
C7H14ClNO2 |
|---|---|
Peso molecular |
179.64 g/mol |
Nombre IUPAC |
methyl (1S,2S)-2-aminocyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-3-2-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m0./s1 |
Clave InChI |
KXQFCNYQRWIKML-GEMLJDPKSA-N |
SMILES isomérico |
COC(=O)[C@H]1CCC[C@@H]1N.Cl |
SMILES canónico |
COC(=O)C1CCCC1N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


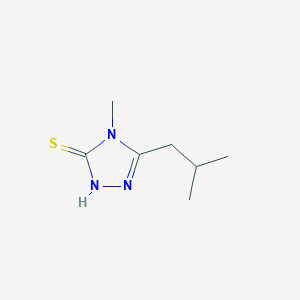
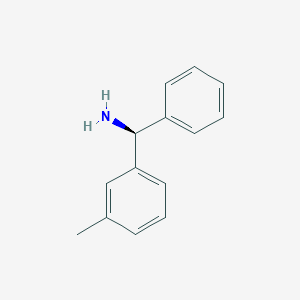

![7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13144918.png)

![9,9'-(5-(6-([1,1'-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B13144942.png)
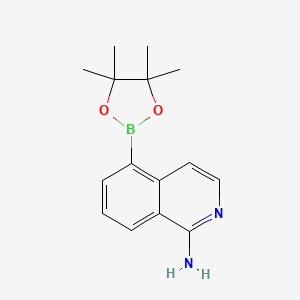
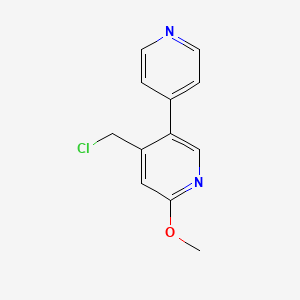
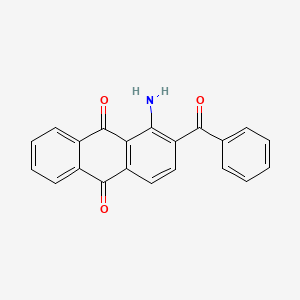
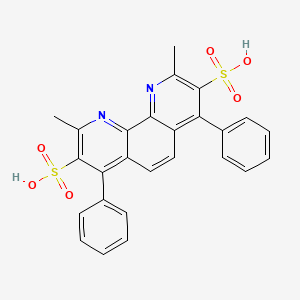
![3,3'-Dihexyl[2,2'-bithiophene]-5,5'-dicarbaldehyde](/img/structure/B13144970.png)
